REACTION_CXSMILES
|
[CH2:1]([S:7]([OH:10])(=[O:9])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:11][C:12]([N:14]([OH:49])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][NH:20][C:21]([CH2:23][CH2:24][C:25]([N:27]([OH:48])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][NH:33][C:34]([CH2:36][CH2:37][C:38]([N:40]([OH:47])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][NH2:46])=[O:39])=[O:35])=[O:26])=[O:22])=[O:13]>>[CH2:1]([S:7]([O-:10])(=[O:9])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:11][C:12]([N:14]([OH:49])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][NH:20][C:21]([CH2:23][CH2:24][C:25]([N:27]([OH:48])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][NH:33][C:34]([CH2:36][CH2:37][C:38]([N:40]([OH:47])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][NH2:46])=[O:39])=[O:35])=[O:26])=[O:22])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)S(=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([S:7]([OH:10])(=[O:9])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:11][C:12]([N:14]([OH:49])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][NH:20][C:21]([CH2:23][CH2:24][C:25]([N:27]([OH:48])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][NH:33][C:34]([CH2:36][CH2:37][C:38]([N:40]([OH:47])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][NH2:46])=[O:39])=[O:35])=[O:26])=[O:22])=[O:13]>>[CH2:1]([S:7]([O-:10])(=[O:9])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:11][C:12]([N:14]([OH:49])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][NH:20][C:21]([CH2:23][CH2:24][C:25]([N:27]([OH:48])[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][NH:33][C:34]([CH2:36][CH2:37][C:38]([N:40]([OH:47])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][NH2:46])=[O:39])=[O:35])=[O:26])=[O:22])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)S(=O)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |